6-Isopropoxybenzo[d][1,3]dioxol-5-amine
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Overview
Description
6-Isopropoxybenzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a heterocyclic aromatic amine, which means it contains a nitrogen atom within a ring structure that also includes carbon atoms. This compound is used primarily for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxybenzo[d][1,3]dioxol-5-amine typically involves the reaction of 6-hydroxybenzo[d][1,3]dioxole with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction forms the isopropoxy derivative, which is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production might also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Isopropoxybenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce primary or secondary amines. Substitution reactions could result in various alkylated or acylated derivatives .
Scientific Research Applications
6-Isopropoxybenzo[d][1,3]dioxol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmacological agent.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: This compound is used in the development of new materials and chemicals with specific properties
Mechanism of Action
The mechanism of action of 6-Isopropoxybenzo[d][1,3]dioxol-5-amine involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxybenzo[d][1,3]dioxole: This is a precursor in the synthesis of 6-Isopropoxybenzo[d][1,3]dioxol-5-amine.
6-Methoxybenzo[d][1,3]dioxol-5-amine: Similar in structure but with a methoxy group instead of an isopropoxy group.
6-Ethoxybenzo[d][1,3]dioxol-5-amine: Similar in structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
This compound is unique due to its specific isopropoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
6-propan-2-yloxy-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-8-4-10-9(3-7(8)11)12-5-13-10/h3-4,6H,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDAIFIJFZMAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1N)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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